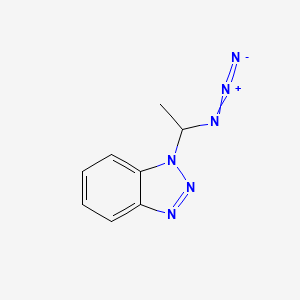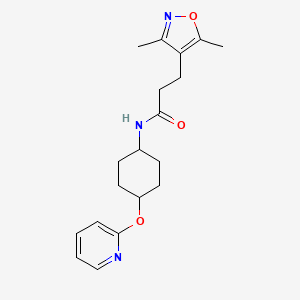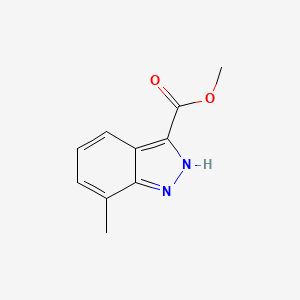
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide is a synthetic molecule that is likely to have a complex structure due to the presence of an oxadiazole ring and a fluorobenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the methodologies used for their analysis. For instance, the first paper discusses a designer drug with a substituted pyrazole skeleton, which, like oxadiazole, is a heterocyclic compound . The second paper describes a benzamide derivative, which is relevant due to the benzamide part of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific precursors such as benzoyl chloride or benzoic acid with amines or alcohols . In the case of the compound of interest, the synthesis would likely involve the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. The methodologies described in the papers, such as the use of NMR and MS techniques, would be crucial in confirming the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic methods like NMR, which can provide detailed information about the skeleton and substituents of the molecule . X-ray analysis is another powerful technique used to determine and confirm the structure of a compound, as demonstrated in the second paper . These techniques would be essential in analyzing the molecular structure of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide.
Chemical Reactions Analysis
The chemical reactions involving compounds like the one often include functionalization reactions, which can be facilitated by certain structural motifs such as N,O-bidentate directing groups . These reactions are important for further derivatization or for the compound's potential applications in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be inferred from their structural features. For example, the presence of a fluorine atom could affect the compound's lipophilicity and reactivity. Spectroscopic methods, elemental analysis, and other analytical techniques are used to fully characterize these properties .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research conducted by Desai et al. (2013) highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing promising antimicrobial analogs. The presence of a fluorine atom in the compounds was essential for enhancing antimicrobial activity against both bacterial and fungal strains, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus spp. (Desai, Rajpara, & Joshi, 2013).
Antipsychotic Properties
A study by Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing potential as antipsychotic agents. These compounds, including variations with a 2-fluorobenzoyl group, demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a novel approach to antipsychotic drug design. (Wise et al., 1987).
Material Science and Polymer Research
Hamciuc et al. (2005) focused on the synthesis of new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups. These polymers were noted for their solubility in polar organic solvents, high thermal stability, and potential applications in creating smooth, pinhole-free coatings on silicon wafers, contributing to advancements in materials science. (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Luminescence Sensing Applications
Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that demonstrated selective sensitivity and luminescence towards benzaldehyde-based derivatives. This property positions them as potential fluorescence sensors for detecting specific chemicals, showcasing the application of such compounds in sensing technologies. (Shi, Zhong, Guo, & Li, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-10-6-7-14(11(2)8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPSPAXWIVCHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)


![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)
![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)





![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)


![9-Bromodispiro[3.0.35.14]nonane](/img/structure/B3005986.png)